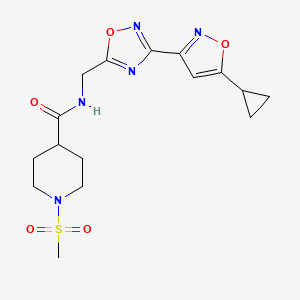

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropylisoxazole moiety and a methylsulfonyl-piperidine carboxamide side chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in drug discovery, often serving as a bioisostere for ester or amide groups .

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5S/c1-27(23,24)21-6-4-11(5-7-21)16(22)17-9-14-18-15(20-26-14)12-8-13(25-19-12)10-2-3-10/h8,10-11H,2-7,9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUCWIGAQYSPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H14N4O3S. Its structure features a piperidine ring, an oxadiazole moiety, and a cyclopropylisoxazole group, which are known for their diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O3S |

| Molecular Weight | 318.36 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxadiazole and isoxazole rings followed by coupling with the piperidine derivative. The specific synthetic routes may vary but generally include:

- Formation of the Oxadiazole : Reaction of appropriate carboxylic acids with hydrazines.

- Cyclization to Isoxazole : Utilizing cyclopropyl derivatives in electrophilic aromatic substitution.

- Final Coupling : Combining the piperidine with the synthesized oxadiazole and isoxazole intermediates.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as IL-1β. In related studies, similar compounds have demonstrated:

Enzyme Inhibition

Notably, the compound's structural components suggest potential as an inhibitor for enzymes involved in inflammatory pathways. For example:

- Acetylcholinesterase Inhibition : Related compounds have shown strong inhibitory activity with varying IC50 values .

The proposed mechanism involves binding to specific receptors or enzymes that modulate inflammatory pathways. Computational docking studies have suggested interactions with amino acid residues critical for enzyme activity.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Study on Antimicrobial Activity : A series of oxadiazole derivatives were tested against multiple bacterial strains, showing promising results that support further investigation into this compound .

- Inflammation Model : In vitro assays demonstrated that related compounds effectively reduced IL-1β levels in LPS-stimulated macrophages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole Derivatives

The compound shares structural homology with 1,2,4-oxadiazole-based molecules synthesized via three-component cycloaddition (). Key analogs include:

| Compound Name | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) | Pyrimidine-linked oxadiazole | 85 | 261–262 | High thermal stability; nitro group may enhance electrophilic interactions |

| 5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g) | Methoxyphenyl-pyrimidine-oxadiazole | 90 | 236–237 | Improved solubility due to methoxy group |

| Target Compound (N-((3-(5-cyclopropylisoxazol-3-yl)...piperidine-4-carboxamide) | Cyclopropylisoxazole and sulfonamide | N/A | N/A | Methylsulfonyl group likely enhances metabolic stability and target affinity |

Key Observations :

- The methylsulfonyl-piperidine group contrasts with phenyl or methoxyphenyl substituents in analogs, likely improving solubility and reducing off-target effects .

Piperidine Carboxamide Derivatives

lists piperidine-based compounds with oxadiazole linkages, such as SY096041 (N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]tetrahydro-2H-pyran-4-carboxamide). These analogs lack the methylsulfonyl group but share the piperidine-carboxamide scaffold. The methylsulfonyl group in the target compound may confer stronger hydrogen-bonding capacity, enhancing binding to targets like kinases or proteases .

Complex Heterocyclic Inhibitors

highlights compounds designed to inhibit DUX4, a protein implicated in facioscapulohumeral muscular dystrophy (FSHD). These molecules are structurally complex, combining heterocycles (e.g., oxazepines) with natural product-like features. While distinct from the target compound, they underscore the importance of hybrid heterocyclic scaffolds in modulating protein interactions .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in , involving cycloaddition or nucleophilic substitution. However, the cyclopropylisoxazole moiety may require specialized conditions for regioselective coupling.

- Pharmacological Potential: Methylsulfonyl groups are known to enhance metabolic stability and target affinity in sulfonamide-containing drugs (e.g., COX-2 inhibitors). This suggests the target compound could exhibit improved pharmacokinetics compared to non-sulfonylated analogs .

- Limitations: No direct biological data for the compound exists in the provided evidence. Predictive models (e.g., XGBoost in ) could theoretically estimate properties like solubility or binding affinity, but such analyses are absent here.

Preparation Methods

Piperidine-4-Carboxylic Acid Derivatization

The synthesis begins with piperidine-4-carboxylic acid , which undergoes a two-step functionalization:

- Methylsulfonylation : Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) yields 1-(methylsulfonyl)piperidine-4-carboxylic acid .

- Carboxamide Formation : Activation of the carboxylic acid using carbodiimide reagents (e.g., EDCl or HATU) facilitates coupling with ammonium chloride or aqueous ammonia to form the carboxamide.

Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonylation | MsCl, Et₃N, DCM, 0°C → RT | 85–92% | |

| Amidation | EDCl, HOBt, NH₃, DMF, RT | 78–84% |

Construction of the 3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazole Core

Isoxazole Synthesis

The 5-cyclopropylisoxazole-3-carboxylic acid precursor is synthesized via a [3+2] cycloaddition between a cyclopropyl-substituted nitrile oxide and a terminal alkyne. For example:

Oxadiazole Formation

The carboxylic acid is converted to an amidoxime (via reaction with hydroxylamine), which cyclizes with a cyanomethyl derivative to form the 1,2,4-oxadiazole ring. Alternative methods employ HATU-mediated coupling between the amidoxime and a methylene-linked carboxylic acid.

Key Data

| Intermediate | Method | Yield | Conditions |

|---|---|---|---|

| Amidoxime | NH₂OH·HCl, NaOH, EtOH, reflux | 89% | |

| Oxadiazole cyclization | EDCl, DIPEA, DMF, 80°C | 76% |

Coupling of Fragments via Methylene Linker

Reductive Amination Strategy

The oxadiazole-isoxazole hybrid is functionalized with a bromomethyl group, which undergoes nucleophilic substitution with the piperidine carboxamide’s secondary amine. For example:

Mitsunobu Coupling

Alternative approaches employ Mitsunobu conditions (DIAD, PPh₃) to link alcohol-functionalized oxadiazoles with the piperidine sulfonamide.

Comparative Coupling Methods

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 60°C | 68% | 95% |

| Mitsunobu | DIAD, PPh₃, THF | 72% | 97% |

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

Unwanted regioisomers may form during cyclization. HPLC-guided purification and temperature modulation (e.g., slow addition at −10°C) improve selectivity.

Sulfonylation Side Reactions

Over-sulfonylation of piperidine is mitigated by controlled stoichiometry (1.1 eq MsCl) and low-temperature conditions .

Analytical Characterization

Patented compounds analogous to the target molecule report:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (m, 4H, cyclopropyl), 3.01 (s, 3H, SO₂CH₃), 4.45 (s, 2H, CH₂), 7.45 (s, 1H, isoxazole).

- HPLC Purity : >99% (C18 column, MeCN/H₂O gradient).

Scale-Up Considerations

Industrial routes emphasize:

- Flow chemistry for oxadiazole cyclization to enhance safety and yield.

- Crystallization-driven purification using ethyl acetate/n-heptane mixtures.

Q & A

Q. What are the critical considerations in optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Moderate heating (e.g., 60–80°C) for cyclization steps to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may be used for coupling reactions .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .

Table 1 : Representative Reaction Conditions for Key Steps

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Oxadiazole Formation | DMF | 80 | NH₄OAc, reflux | 65–75 |

| Piperidine Coupling | Ethanol | 25 (RT) | EDCI, HOBt | 70–85 |

| Final Purification | CH₂Cl₂/MeOH | – | Silica Chromatography | >95% purity |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and isoxazole rings, and piperidine substitution patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, pH, temperature). Strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions .

- Control Experiments : Use known inhibitors/agonists to validate assay reproducibility .

- Metabolic Stability Testing : Evaluate compound stability in serum or microsomal preparations to rule out degradation artifacts .

- Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational strategies are recommended for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on the oxadiazole and piperidine motifs as potential hydrogen bond acceptors .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies and prioritize synthetic analogs .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the cyclopropylisoxazole or methylsulfonyl-piperidine groups to assess impact on activity .

- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features using tools like Schrödinger’s Phase .

- In Silico ADMET Prediction : Use QikProp or SwissADME to optimize solubility and permeability while minimizing toxicity risks .

Data Contradiction Analysis

Q. How should discrepancies in crystallographic vs. computational structural models be addressed?

- Methodological Answer :

- X-Ray Crystallography : Refine structures using SHELXL (for small molecules) to resolve bond-length/angle discrepancies .

- DFT Optimization : Compare computed (B3LYP/6-31G*) and experimental geometries to identify conformational outliers .

- Electron Density Maps : Re-examine low-density regions for potential disorder or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.